REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(CC[CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(O)=O.C[CH2:33][O:34]CC>>[OH:34][CH2:33][CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
2-carboxyethyl-1,4-di-phenylmethyl piperazine
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry flask were carefully placed
|
Type
|
CUSTOM
|
Details
|
The suspension was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
After complete addition the suspension
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
Excess of hydride was carefully destroyed with 6.3 ml of water
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing of the solvent it
|
Type
|
CUSTOM
|
Details
|
was obtained 18.85 g
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(CC[CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(O)=O.C[CH2:33][O:34]CC>>[OH:34][CH2:33][CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
2-carboxyethyl-1,4-di-phenylmethyl piperazine
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry flask were carefully placed
|
Type
|
CUSTOM
|
Details
|
The suspension was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
After complete addition the suspension
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
Excess of hydride was carefully destroyed with 6.3 ml of water
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing of the solvent it
|
Type
|
CUSTOM
|
Details
|
was obtained 18.85 g
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |